![molecular formula C18H18ClNO4 B13711620 2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline CAS No. 1031928-57-0](/img/structure/B13711620.png)
2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves several steps. One common synthetic route includes the reaction of 2-chloro-7-methylquinoline with diethyl malonate under specific conditions to form the desired product . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions .
Analyse Chemischer Reaktionen
2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific context of its use, such as enzyme inhibition or receptor modulation .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline can be compared to other quinoline derivatives, such as:
2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline: Similar in structure but with a methoxy group instead of a methyl group.
This compound: Another derivative with slight variations in the substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1031928-57-0 |
---|---|
Molekularformel |
C18H18ClNO4 |
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
diethyl 2-[(2-chloro-7-methylquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C18H18ClNO4/c1-4-23-17(21)14(18(22)24-5-2)10-13-9-12-7-6-11(3)8-15(12)20-16(13)19/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
PUCDDTPPIVZLDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=C(N=C2C=C(C=CC2=C1)C)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.